molecular formula C12H10FN5 B5607455 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B5607455
M. Wt: 243.24 g/mol
InChI Key: ZLJWJZHOHNZDDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C12H10FN5 and a molecular weight of 251.24 g/mol . The compound features a 4-fluorophenyl group at position 1 and an N-methylamine substituent at position 4 of the pyrazolo-pyrimidine scaffold. Its synthesis typically involves refluxing precursor compounds in formamide or isopropanol, followed by recrystallization to yield the final product . Key structural characteristics include:

  • SMILES: CC1=NC(=C2C=NN(C2=N1)C3=CC=C(C=C3)F)N
  • InChIKey: KOOACUORTLTUSH-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FN5/c1-14-11-10-6-17-18(12(10)16-7-15-11)9-4-2-8(13)3-5-9/h2-7H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJWJZHOHNZDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.

    Cyclization to Pyrazolo[3,4-d]pyrimidine: The pyrazole intermediate is then reacted with formamide or formic acid under acidic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable fluorinated aromatic compound is reacted with the pyrazolo[3,4-d]pyrimidine intermediate.

    N-Methylation: The final step involves the methylation of the amine group using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any nitro groups to amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

    Oxidation: N-oxides of the pyrazolo[3,4-d]pyrimidine ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Nitro or bromo derivatives of the fluorophenyl group.

Scientific Research Applications

Kinase Inhibition

One of the primary applications of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is in the inhibition of specific kinases. Kinases are enzymes that play critical roles in various cellular processes, including cell proliferation and survival. The compound has been studied for its ability to inhibit kinases such as p70S6K and Akt-1, which are involved in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .

Anticancer Properties

Due to its kinase inhibitory activity, this compound has been explored for its potential anticancer properties. Research indicates that it may effectively target cancer cells by disrupting critical signaling pathways that promote cell division and survival. In vitro studies have shown promising results in reducing the viability of various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Drug Development

The structural characteristics of this compound make it a valuable building block for the synthesis of more complex pharmaceutical compounds. Its derivatives can be designed to enhance selectivity and potency against specific targets, paving the way for novel drug candidates in the treatment of various diseases, including cancer and inflammatory disorders .

Chemical Synthesis

In synthetic organic chemistry, this compound serves as an intermediate for developing other pyrazolo[3,4-d]pyrimidine derivatives. Researchers utilize its unique reactivity to create new compounds with diverse biological activities. The methodologies often involve modifications at the nitrogen atoms or substituents on the aromatic rings to optimize biological activity and pharmacokinetic profiles .

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation or modulate inflammatory pathways by interacting with cytokine receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substitution at position 6 (e.g., methylthio in compound 2p ) enhances hydrophobic interactions with target proteins.
  • Bulky aryl groups (e.g., naphthalen-2-yl in 3f ) improve binding affinity but may reduce solubility.
Kinase Inhibition :
  • The parent compound shares structural similarity with PP2 (3-(4-chlorophenyl)-1-(1,1-dimethylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine), a Src-family kinase (SFK) inhibitor. PP2’s tert-butyl group enhances ATP-binding cleft interactions, while the N-methyl-4-fluorophenyl variant may favor selectivity for EGFR/ErbB2 receptors .
  • ZYBT1 , a BTK inhibitor, incorporates a pyridin-2-ylbenzamide group, demonstrating the impact of extended aromatic substituents on kinase specificity .
Antiviral Activity :
  • N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine showed nanomolar affinity for SARS-CoV-2 Mpro in ML/docking studies, though it was mutagenic in Ames tests .

Pharmacokinetics and Toxicity

Compound Mutagenicity (Ames Test) Carcinogenicity (Mouse/Rat) LD50 (mg/kg) Reference
1-(4-Fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Not reported Not reported Not reported
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a) Negative Negative 1332.2 (mice)
N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine Positive Negative (mouse), Positive (rat) Not reported

Key Findings :

  • Methyl and phenyl substituents (e.g., 3a ) correlate with lower toxicity, while benzyl groups may increase mutagenic risk .
  • Chlorine atoms (e.g., in 7d ) improve target binding but may elevate metabolic instability .

Biological Activity

1-(4-fluorophenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core, which is structurally similar to purine bases. Its molecular formula is C16H11FN6C_{16}H_{11}FN_6 with a molecular weight of 338.30 g/mol. The IUPAC name is N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide. The structure can be represented as follows:

PropertyValue
Molecular FormulaC16H11FN6
Molecular Weight338.30 g/mol
IUPAC NameN'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide
InChI KeyKKRVJCLYDBQEGL-UHFFFAOYSA-N

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:

  • Kinase Inhibition : The compound has been shown to inhibit various kinases involved in cell proliferation, suggesting potential anticancer properties. For instance, it affects pathways related to tumor growth and survival by modulating the activity of critical signaling molecules .
  • Antiviral Activity : Research indicates that derivatives of this compound exhibit antiviral effects against viruses such as Zika and Dengue, with effective concentrations (EC50) reported in the low micromolar range .

Biological Activity

This compound has demonstrated a range of biological activities:

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies show that the compound exhibits significant cytotoxicity against various cancer cell lines, including HeLa and MCF7, with IC50 values around 2.59 µM . This suggests that it may be a viable candidate for further development in cancer therapy.

Antimicrobial Properties

The compound also exhibits antimicrobial activity:

  • Bacterial Inhibition : It has shown effectiveness against common bacterial strains such as E. coli and S. aureus, highlighting its potential use in treating bacterial infections .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this compound:

Compound NameActivity TypeIC50/EC50 Values
1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidineAnticancer2.59 µM (HeLa)
Pyrimidine DerivativesAntiviral2.4 µM (ZIKV)
Other Pyrazolo CompoundsAntimicrobialVarious (Low µM)

Case Studies

Recent case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Anticancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, indicating its potential as an effective anticancer agent .
  • Antiviral Study : Another investigation revealed that this compound significantly inhibited viral replication in cell cultures infected with Zika virus, suggesting its potential application in antiviral drug development .

Q & A

Q. Critical parameters :

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while acetonitrile improves selectivity in alkylation steps .
  • Temperature : Alkylation steps often require reflux (80–100°C), whereas coupling reactions proceed at room temperature .
  • Catalysts : Pd(PPh3)4 or PdCl2(dppf) for cross-coupling, with yields >70% under optimized conditions .

Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Q. Basic

  • 1H/13C NMR : Identifies substituent positions and confirms N-methylation. For example, the N-methyl signal appears as a singlet at δ 3.2–3.5 ppm, while aromatic protons of the 4-fluorophenyl group show splitting patterns at δ 7.2–7.8 ppm .
  • IR spectroscopy : Detects functional groups (e.g., NH stretches at 3300–3400 cm⁻¹, C-F vibrations at 1200–1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C13H12FN5: calc. 265.107, found 265.105) .
  • X-ray crystallography : Resolves 3D structure, particularly bond angles and dihedral angles between the pyrazolo-pyrimidine core and substituents .

What in vitro assays are recommended to evaluate its biological activity, particularly in kinase inhibition?

Q. Basic

  • Kinase inhibition assays : Use ADP-Glo™ kinase assays to measure IC50 values against BTK, EGFR, or JAK2 kinases. For example, IC50 < 100 nM in BTK assays indicates high potency .
  • Cell viability assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
  • Anti-inflammatory activity : Measure COX-1/COX-2 inhibition using ELISA kits, comparing selectivity ratios (e.g., COX-2 IC50 < COX-1) .

How can researchers resolve low yields during the final alkylation step of N-methylation?

Advanced
Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent optimization : Switch to DMSO to enhance nucleophilicity of the amine .
  • Catalytic additives : Use KI or tetrabutylammonium iodide to accelerate SN2 reactions .
  • Temperature modulation : Perform reactions at 0–4°C to suppress byproduct formation .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water gradient) .

What strategies elucidate the compound’s mechanism of action against kinase targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model binding poses in BTK (PDB: 6AY). Key interactions include hydrogen bonds with Met477 and hydrophobic contacts with Leu408 .
  • Mutagenesis studies : Replace key residues (e.g., BTK’s Cys481) to validate binding pockets .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring thermal stabilization of BTK in lysates .

How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

Q. Advanced

  • Fluorine substituents : Enhance lipophilicity (LogP +0.5) and metabolic stability compared to chloro analogs, improving pharmacokinetics .
  • N-methyl vs. N-cyclohexyl : Methyl groups reduce steric bulk, increasing kinase selectivity (e.g., BTK vs. EGFR inhibition) .
  • SAR studies : Derivatives with 4-fluorophenyl show 10-fold higher BTK inhibition (IC50 = 15 nM) than 3-chlorophenyl analogs (IC50 = 150 nM) .

How should stability issues be managed during long-term storage?

Q. Basic

  • Storage conditions : Store at –20°C in amber vials under argon to prevent oxidation .
  • Lyophilization : For aqueous solutions, lyophilize with 5% trehalose to maintain stability >24 months .
  • Degradation monitoring : Use HPLC-DAD (220 nm) to detect hydrolysis products (e.g., free amine or fluorophenol) .

What computational methods predict solubility and bioavailability?

Q. Advanced

  • QSAR models : Employ SwissADME to predict aqueous solubility (e.g., –4.2 LogS) and intestinal absorption (HIA >90%) .
  • Molecular dynamics simulations : Simulate membrane permeability (e.g., POPC bilayers) using GROMACS .
  • pKa determination : Use MarvinSketch to estimate basic pKa (~7.5) for protonation state analysis .

How can conflicting bioactivity data from different assays be reconciled?

Q. Advanced

  • Assay validation : Cross-validate IC50 values using orthogonal methods (e.g., SPR vs. enzymatic assays) .
  • Buffer optimization : Adjust pH (7.4 vs. 6.5) to account for ionization effects in cell-based vs. biochemical assays .
  • Metabolite screening : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .

What are best practices for designing derivatives with improved selectivity?

Q. Advanced

  • Fragment-based design : Screen fragment libraries (e.g., Zenobia) to identify substituents with high shape complementarity to kinase pockets .
  • Crystal structure-guided optimization : Modify the pyrazolo-pyrimidine core to form π-π stacking with Tyr551 in BTK .
  • In silico toxicity profiling : Use ProTox-II to exclude derivatives with hepatotoxicity or hERG inhibition risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.